(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines an indole moiety with a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The initial step often includes the formation of the indole derivative, followed by the introduction of the benzyl group. The diazinane trione core is then constructed through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.
Medicine
In medicinal chemistry, (5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione shows potential as a lead compound for developing new drugs. Its ability to interact with specific biological targets makes it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.
Diazinane trione derivatives: Compounds with similar diazinane trione cores, such as barbiturates.
Uniqueness
What sets (5E)-5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione apart is its combined structure, which offers unique reactivity and binding properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C27H21N3O3 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(5E)-5-[(1-benzylindol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H21N3O3/c1-18-8-7-11-21(14-18)30-26(32)23(25(31)28-27(30)33)15-20-17-29(16-19-9-3-2-4-10-19)24-13-6-5-12-22(20)24/h2-15,17H,16H2,1H3,(H,28,31,33)/b23-15+ |
InChI Key |
VVCFZZGYVOTAFE-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC2=O |
Origin of Product |
United States |
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